Cinidon-ethyl
Overview
Description
Cinidon-ethyl is a post-emergence herbicide primarily used for controlling annual broad-leaved weeds in cereals such as wheat, rye, and triticale . It is known for its low aqueous solubility, moderate volatility, and low tendency to leach into groundwater . The compound is relatively non-toxic to mammals and honeybees but is moderately toxic to aquatic organisms and earthworms .
Mechanism of Action
Target of Action
Cinidon-ethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
This compound is a PPO-inhibiting, peroxidizing herbicide . It acts primarily by contact action, with no significant differences observed between foliar and root absorption or translocation of the herbicide . The herbicide is rapidly absorbed by the plant cuticle due to its high lipophilicity .
Biochemical Pathways
Upon inhibition of PPO by this compound, protoporphyrinogen accumulates in the plant cells . This compound then acts as a photosensitizer, promoting the formation of radical oxygen species . These radicals cause lipid peroxidation, which results in membrane disruption .
Pharmacokinetics
This compound has a low aqueous solubility and is relatively volatile . It has a low tendency to leach to groundwater and is slightly mobile . The tolerance of wheat to this compound is suggested to be the consequence of a more rapid metabolism, coupled with moderate leaf absorption .
Result of Action
The toxic agent causes lipid peroxidation which results in membrane disruption . These effects quickly lead to cell death and tissue desiccation . The treated weeds are usually dead within three weeks of application .
Action Environment
It is rainfast one hour after application . It is more toxic to aquatic organisms , indicating that its efficacy and environmental impact can vary depending on the surrounding conditions.
Biochemical Analysis
Biochemical Properties
Cinidon-ethyl interacts with the enzyme protoporphyrinogen oxidase , inhibiting its function . This interaction disrupts the biochemical reactions in plants, leading to their death .
Cellular Effects
This compound exerts its effects on plant cells by disrupting the normal functioning of the cell. It is rapidly absorbed by the plant cuticle and its effects can be seen within 48 hours . The product is most effective on smaller weeds up to the 4-5 leaf stage .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme protoporphyrinogen oxidase . This inhibition disrupts the normal biochemical reactions in the plant cells, leading to their death .
Temporal Effects in Laboratory Settings
This compound is not persistent in soil or water systems . It has a low aqueous solubility and is relatively volatile . The product is rainfast one hour after application and its activity is not affected by low temperatures, allowing it to be used early in the growing season .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of this compound dosage in animal models. It has been reported that this compound has a low mammalian toxicity .
Transport and Distribution
This compound is slightly mobile . It is rapidly absorbed by the plant cuticle following application
Preparation Methods
Cinidon-ethyl can be synthesized through two main methods:
Indole and Anhydride Reaction: This method involves the reaction of indole with an anhydride to form an intermediate, which is then esterified with an alcohol and acid to produce this compound.
Indole and Acid Chloride Reaction: In this method, indole reacts with an acid chloride to form an intermediate, which is then converted to this compound through an amide formation reaction.
Chemical Reactions Analysis
Cinidon-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cinidon-ethyl has several scientific research applications:
Comparison with Similar Compounds
Cinidon-ethyl is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:
Flumioxazin: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Sulfentrazone: A herbicide with a similar mode of action but different chemical structure.
Saflufenacil: Another herbicide that inhibits protoporphyrinogen oxidase and is used for controlling broadleaf weeds.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKTZOEKDFTBU-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036753 | |
Record name | Cinidon-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142891-20-1 | |
Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinidon-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinidon-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINIDON-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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